molecular formula C14H11F3N6OS B2446106 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1060202-44-9

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2446106
CAS RN: 1060202-44-9
M. Wt: 368.34
InChI Key: QNMQNRXDGPEWCC-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . The presence of the trifluoromethyl phenyl group and the thioacetamide moiety could potentially influence its reactivity and biological activity.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, related triazolopyrimidine compounds have been synthesized through various methods . A common method involves the reaction of carbodiimides with aromatic isocyanates, followed by reaction with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Attached to this core are a trifluoromethyl phenyl group and a thioacetamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several functional groups. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The study of this compound could be a promising area of research, given the known biological activities of related triazolopyrimidine compounds . Further studies could focus on its synthesis, characterization, and evaluation of its biological activities.

properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6OS/c1-23-12-11(21-22-23)13(19-7-18-12)25-6-10(24)20-9-4-2-8(3-5-9)14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMQNRXDGPEWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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